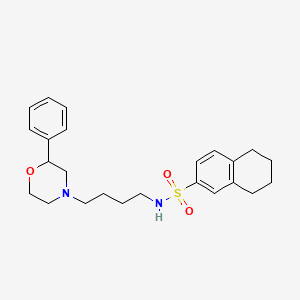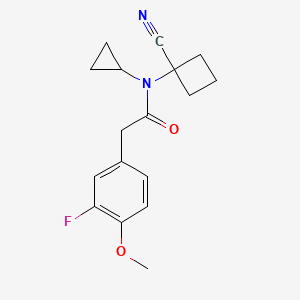
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that can include cycloaddition, condensation, or nucleophilic substitution reactions. For example, Kethireddy et al. (2017) described the synthesis of quinoxaline derivatives by fusing them with tetrazoles and oxadiazoles, highlighting the importance of these compounds in medicinal chemistry (Kethireddy et al., 2017). Such synthetic routes typically involve the formation of the quinoxaline core followed by functionalization at specific positions to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives plays a crucial role in their chemical and biological properties. Advanced techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly used to confirm the structures of synthesized compounds. For instance, Vaksler et al. (2023) provided a detailed analysis of the molecular and crystal structures of a potential antimicrobial and antiviral drug, indicating the importance of structure elucidation in understanding the compound's properties (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinoxaline derivatives can undergo a variety of chemical reactions, including cycloaddition and nucleophilic substitution. These reactions are pivotal for the functionalization of the quinoxaline core, allowing the introduction of different substituents that can modulate the compound's chemical and biological properties. Sundaram et al. (2007) discussed the regio- and chemoselective synthesis of imidazo[1,5-a]quinoxaline derivatives, showcasing the synthetic versatility of quinoxaline cores (Sundaram et al., 2007).
科学的研究の応用
Synthesis and Pharmaceutical Applications
Quinoxaline derivatives, including those with oxadiazole moieties, have been synthesized for their potential pharmacological activities. For instance, a study explored the synthesis of 2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline derivatives, noting their significant antibacterial activity. This highlights the potential of quinoxaline derivatives in designing new antimicrobial agents (Kethireddy et al., 2017).
Catalytic and Material Science Applications
In materials science, quinoxaline derivatives have been incorporated into complex structures for their electrochemical, photocatalytic, and magnetic properties. For example, octamolybdate complexes constructed with a quinoline-imidazole-monoamide ligand demonstrated significant electrocatalytic activities, suggesting applications in environmental remediation and catalysis (Li et al., 2020).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of novel quinoxaline derivatives have been extensively studied. A series of novel 2,4-disubstituted thiazoles based on quinoxaline showed promising results against pathogenic strains, indicating the therapeutic potential of such compounds in combating infections (Wagle et al., 2008).
Cancer Research
In the context of cancer research, heterocyclic aromatic amine metabolites, including those related to quinoxaline, have been monitored in human urine to understand their metabolism and potential carcinogenic effects. This research aids in elucidating the biological impact of dietary intake of such compounds and their role in cancer development (Stillwell et al., 1999).
特性
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c19-18(20)7-5-11(6-8-18)16-24-15(27-25-16)10-22-17(26)14-9-21-12-3-1-2-4-13(12)23-14/h1-4,9,11H,5-8,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOOBJVNQNPOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

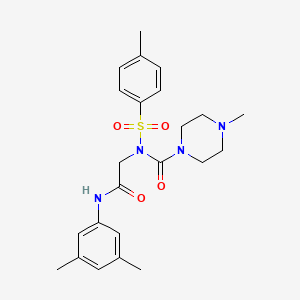
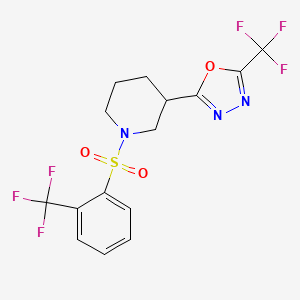
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
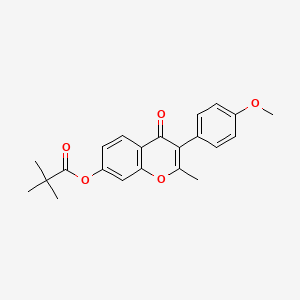
![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furyl)-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2487432.png)
![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)
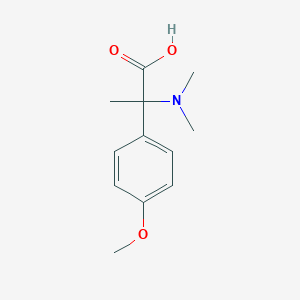
![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)
![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)
